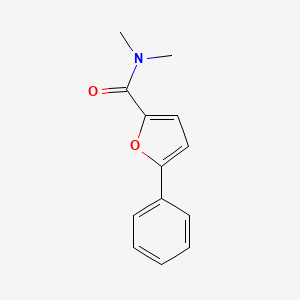

N,N-dimethyl-5-phenylfuran-2-carboxamide

Description

Properties

IUPAC Name |

N,N-dimethyl-5-phenylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-14(2)13(15)12-9-8-11(16-12)10-6-4-3-5-7-10/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPKGXVPIAENJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-phenylfuran-2-carboxamide typically involves the reaction of 5-phenylfuran-2-carboxylic acid with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-phenylfuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amine derivatives.

Substitution: Various substituted amides or thioamides.

Scientific Research Applications

Organic Synthesis

N,N-dimethyl-5-phenylfuran-2-carboxamide serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, allows for the preparation of more complex molecules.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Amine derivatives |

| Substitution | Nucleophiles (amines/thio) | Substituted amides or thioamides |

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have explored its interactions with specific molecular targets, suggesting mechanisms that modulate enzyme or receptor activity.

Case Study: Anticancer Activity

A study highlighted the compound's efficacy against various cancer cell lines, showing significant growth inhibition in models such as OVCAR-8 and NCI-H40 with percent growth inhibitions exceeding 75% .

Medicinal Chemistry

Due to its structural features, this compound is investigated as a potential drug candidate. Its ability to bind to biological targets makes it a candidate for developing novel therapeutic agents.

Mechanism of Action

The mechanism by which N,N-dimethyl-5-phenylfuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Sulfamoyl () and trifluoromethyl () substituents introduce polarity and metabolic stability, which are absent in the dimethylamide group of the target compound .

Synthesis Complexity: The target compound is synthesized in 74% yield via straightforward amidation , whereas naphthofuran derivatives () require multi-step protocols involving hydrazine and thiazolidinone moieties, likely reducing overall yields .

Biological Activity: Naphthofuran derivatives () demonstrate antibacterial activity, attributed to nitro and acetamide groups disrupting bacterial cell membranes .

Spectroscopic and Analytical Comparisons

- ¹H NMR : The target compound’s furan protons (δ 6.71–7.11) are upfield compared to nitro-substituted analogs (e.g., δ 7.5–8.5 in naphthofurans), reflecting electron-withdrawing effects of nitro groups .

- Elemental Analysis : Naphthofuran derivatives () undergo rigorous CHNS analysis, while the target compound’s characterization focuses on NMR and mass spectrometry .

Research Implications and Gaps

- Activity Optimization : Introducing nitro or sulfamoyl groups to the target compound’s scaffold may enhance antibacterial potency, as seen in naphthofuran derivatives .

- Synthetic Scalability : The target compound’s high yield (74%) suggests scalability, whereas complex analogs () require costly reagents like hexafluorophosphate activators, limiting practical application .

Biological Activity

N,N-Dimethyl-5-phenylfuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound has the following chemical structure:

Synthesis Methods

The synthesis typically involves the reaction of 5-phenylfuran-2-carboxylic acid with dimethylamine, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane or tetrahydrofuran. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound. It has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. For example, it was evaluated against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.

Anticancer Properties

The compound has also been explored for its anticancer properties. Research indicates that it may exert cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism appears to involve the modulation of specific signaling pathways associated with cancer cell survival and growth .

The biological activity of this compound is believed to be mediated through interactions with various molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to biological effects such as:

- Inhibition of Enzyme Activity : The compound can inhibit certain enzymes involved in cellular metabolism, which may contribute to its anticancer effects.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Anticancer Activity

In a study published in 2022, this compound was tested on several cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against specific types of cancer cells. The study highlighted the compound's ability to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against clinical isolates of pathogenic bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential utility as an alternative therapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Properties |

|---|---|---|---|

| This compound | Yes | Yes | Unique furan ring structure |

| N,N-dimethyl-5-phenylfuran-2-carboxylate | Moderate | Limited | Methyl ester derivative |

| 5-(4-chlorophenyl)furan-2-carboxamide | Yes | Moderate | Chlorine substitution affects potency |

Q & A

Q. How can researchers ensure reproducibility in multi-institutional studies?

- Methodological Answer :

- Standardized protocols : Publish detailed synthetic steps (reagent grades, inert atmosphere conditions).

- Open-data repositories : Share raw NMR/MS files (e.g., via Zenodo) and cell line authentication certificates.

- Collaborative validation : Cross-test compounds in independent labs using blinded samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.